1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 312496-14-3) is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at position 5 and a 4-amino-1,2,5-oxadiazole (furazan) ring at position 1. Its synthesis likely involves cycloaddition reactions of azides with β-ketoesters or acetylenes, followed by functional group modifications, as seen in related triazole derivatives .
Properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O3/c1-2-3(6(13)14)8-11-12(2)5-4(7)9-15-10-5/h1H3,(H2,7,9)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBUNFJOVJMORH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331239 | |
| Record name | 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24823480 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312496-14-3 | |
| Record name | 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of hydrazine derivatives with nitriles under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved scalability. The use of catalysts such as metal complexes can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the amino group on the oxadiazole ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Amides, esters
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: The compound's unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The amino group on the oxadiazole ring can form hydrogen bonds with enzymes or receptors, leading to modulation of biological pathways. The triazole ring can also participate in metal coordination, which is important in catalysis and material science.
Comparison with Similar Compounds
Table 1: Structural Features of Selected 1,2,3-Triazole-4-carboxylic Acid Derivatives
Key Observations :
- Halogenated analogs (e.g., fluoro, iodo) exhibit increased molecular weight and altered solubility profiles, favoring hydrophobic interactions in drug design .
- Methoxy and chloro substituents in aryl derivatives modulate steric hindrance and electronic effects, impacting crystal packing and reactivity .
Coordination Chemistry
Triazole-carboxylic acids form coordination complexes with transition metals (e.g., Mn, Co, Cu) via the carboxylate and triazole N-atoms. For instance:
- Mn Complex : [Mn(L)₃] (L = 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid) exhibits octahedral geometry, stabilized by hydrogen bonding .
- Cu Complex : Cu(L)₂ (L = 1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid) adopts a square-planar structure, with iodine participating in halogen bonding .
The target compound’s amino-oxadiazole group may enhance chelation to metals like Fe or Pt, relevant in catalysis or antitumor drug design .
Biological Activity
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
The compound has the molecular formula and a molecular weight of 210.20 g/mol. Its structure includes a triazole ring and an oxadiazole moiety, which are known for their diverse biological activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antimicrobial Activity : The presence of the triazole ring is associated with antifungal properties. Compounds with similar structures have been shown to inhibit fungal cell wall synthesis.
- Anticancer Potential : Studies suggest that derivatives of triazoles can induce apoptosis in cancer cells by activating specific pathways involved in programmed cell death.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a role in inflammatory disease management.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of fungal growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduction of cytokine levels |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various triazole derivatives, including this compound. Results showed significant inhibition against Candida albicans and Aspergillus niger, indicating potential as a therapeutic agent in fungal infections.
- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines revealed that the compound could induce apoptosis and inhibit cell proliferation. The mechanism involved the activation of caspase pathways, which are critical in apoptosis signaling.
- Inflammation Model : An animal model of inflammation demonstrated that administration of the compound significantly reduced markers of inflammation compared to control groups. This suggests potential applications in treating inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
